
(S)-5-(Methoxymethyl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-(Methoxymethyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(Methoxymethyl)oxazolidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cycloaddition of carbon dioxide to aziridine derivatives . Another approach involves the carboxylative cyclization of N-propargylamines with carbon dioxide . Additionally, three-component coupling reactions of epoxides, amines, and carbon dioxide can also be employed .
Industrial Production Methods
Industrial production methods for oxazolidinones often utilize efficient catalytic systems. For example, a magnetically recyclable copper-based catalytic system has been developed for the synthesis of oxazolidin-2-ones via the multicomponent reaction of carbamate salts, aromatic aldehydes, and aromatic terminal alkynes .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-5-(Methoxymethyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce various functional groups into the oxazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the compound .
Applications De Recherche Scientifique
(S)-5-(Methoxymethyl)oxazolidin-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of (S)-5-(Methoxymethyl)oxazolidin-2-one involves its interaction with specific molecular targets and pathways. In biological systems, oxazolidinone derivatives can inhibit protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of functional proteins . This mechanism is particularly relevant in the context of antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazolidin-2-one: The parent compound of (S)-5-(Methoxymethyl)oxazolidin-2-one, known for its versatile reactivity and applications in organic synthesis.
N-propargylamines: These compounds are used as precursors in the synthesis of oxazolidinones.
Aziridine derivatives: These compounds undergo cycloaddition reactions with carbon dioxide to form oxazolidinones.
Uniqueness
This compound is unique due to its chiral nature, which makes it valuable in asymmetric synthesis. Its specific functional groups also allow for diverse chemical transformations, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C5H9NO3 |
|---|---|
Poids moléculaire |
131.13 g/mol |
Nom IUPAC |
(5S)-5-(methoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H9NO3/c1-8-3-4-2-6-5(7)9-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1 |
Clé InChI |
XUOARDLJYIUVLJ-BYPYZUCNSA-N |
SMILES isomérique |
COC[C@@H]1CNC(=O)O1 |
SMILES canonique |
COCC1CNC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trans-2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol](/img/structure/B15201896.png)
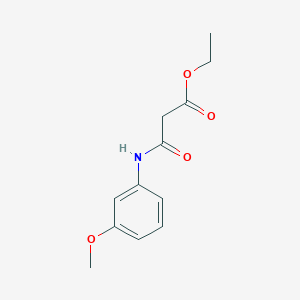
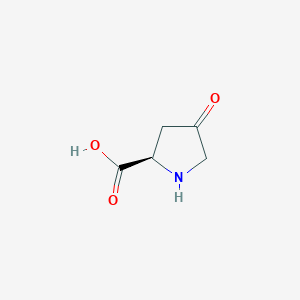
![(3aS,4S,6R,11aR,Z)-10-(Hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-2,3,3a,4,5,6,7,11a-octahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B15201925.png)
![1-(Benzo[b]thiophen-7-yl)ethan-1-ol](/img/structure/B15201926.png)
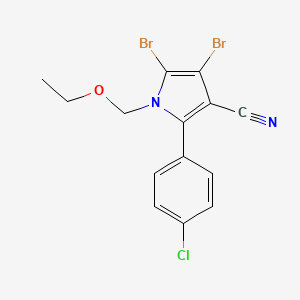



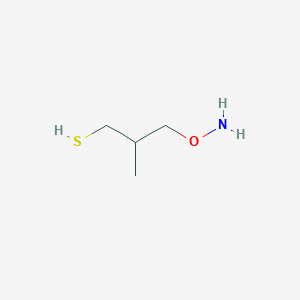
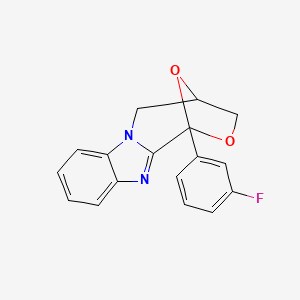
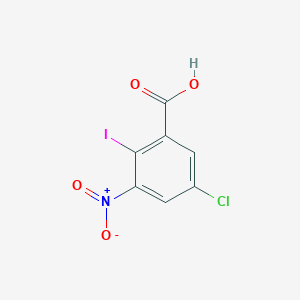
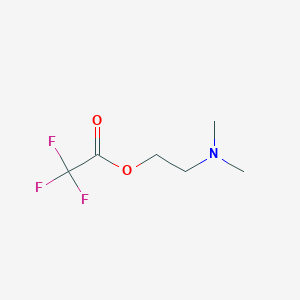
![N-Butyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B15201993.png)
